(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone
Description
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4OS/c11-9-2-1-8(17-9)10(16)14-5-7(6-14)15-4-3-12-13-15/h1-4,7H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVPEDSEZVQTLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(S2)Cl)N3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone typically involves a multi-step process:
-
Formation of the 1,2,3-Triazole Ring: : This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as “click chemistry.” The reaction involves the cycloaddition of an azide with an alkyne to form the triazole ring .
-
Synthesis of the Azetidine Ring: : The azetidine ring can be synthesized via the cyclization of appropriate precursors, such as β-amino alcohols, under basic conditions .
-
Coupling of the Triazole and Azetidine Rings: : The triazole and azetidine rings are then coupled using a suitable linker, often involving a carbonyl group to form the methanone linkage .
-
Introduction of the Chlorothiophene Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the click chemistry step and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones .
-
Reduction: : Reduction reactions can target the carbonyl group, converting it to an alcohol .
-
Substitution: : The chlorothiophene moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .
Biology
Biologically, the compound has shown potential as an enzyme inhibitor, particularly against carbonic anhydrase, making it a candidate for the development of new drugs for diseases such as glaucoma and epilepsy .
Medicine
In medicine, the compound’s antimicrobial and anticancer properties are of significant interest. It has been studied for its ability to inhibit the growth of various bacterial and fungal strains, as well as its cytotoxic effects on cancer cell lines .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as corrosion inhibitors and photostabilizers .
Mechanism of Action
The mechanism of action of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and engage in π-stacking interactions, enhancing its binding affinity to enzymes and receptors . The azetidine ring provides rigidity to the molecule, facilitating its proper orientation within the active site of the target enzyme . The chlorothiophene moiety contributes to the compound’s lipophilicity, aiding in its cellular uptake and distribution .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and its analogs:
Table 1: Structural and Functional Comparison of Azetidinyl-Triazole Derivatives
Key Comparative Analysis
Impact of Triazole Isomerism: The target compound’s 1H-1,2,3-triazole differs from the 1H-1,2,4-triazole isomer in CAS 2310155-65-5. For example, A3AR agonists in use 1,2,3-triazoles for optimal affinity, suggesting the target compound may share this advantage .
Aromatic Substituent Effects :
- The 5-chlorothiophen-2-yl group (target compound) vs. 3,4-dichlorophenyl (CAS 2176270-35-0): Chlorothiophene introduces sulfur-based π-π stacking and moderate electronegativity, whereas dichlorophenyl enhances lipophilicity, possibly affecting membrane permeability .
Rigidification Strategies :
- The azetidine ring in the target compound provides conformational restraint, akin to the bicyclo[3.1.0]hexane in A3AR agonists (). Both systems reduce entropy penalties during receptor binding, enhancing efficacy .
Biological Activity Trends: Triazole-thiadiazole hybrids () exhibit potent antitumor activity, with IC50 values < 4 µM. The target compound’s triazole-azetidine scaffold may similarly engage cellular targets (e.g., kinases or receptors) through heterocyclic interactions . A3AR agonists with 5-chlorothiophene and triazole groups () show nanomolar affinity, highlighting the pharmacophoric importance of these moieties in neuropathic pain models .
Synthetic Accessibility :
- Analogous compounds (e.g., ) are synthesized via Cu-catalyzed azide-alkyne cycloaddition (CuAAC), suggesting the target compound could be prepared similarly. Purity and yield depend on substituent compatibility .
Biological Activity
The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone is a synthetic organic molecule that features a triazole ring, an azetidine moiety, and a chlorothiophene group. This unique structural arrangement suggests potential applications in various fields of medicinal chemistry due to its diverse biological activities.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 263.73 g/mol. The presence of the triazole ring is particularly significant as it is known for its versatility in medicinal chemistry, often serving as a scaffold for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 263.73 g/mol |
| CAS Number | Not available |
Antimicrobial Properties
Compounds containing triazole and thiophene moieties have demonstrated significant antimicrobial properties. Research indicates that triazoles can inhibit the growth of various bacteria and fungi. For instance, derivatives of triazole have shown efficacy against Candida species and certain bacterial strains such as Staphylococcus aureus .
Anticancer Activity
The anticancer potential of triazole-containing compounds has been widely studied. Triazoles are known to interfere with cancer cell proliferation by inducing apoptosis and inhibiting angiogenesis. Preliminary studies suggest that the compound may exhibit cytotoxic effects against several cancer cell lines, including breast and lung cancer cells .
The mechanism by which (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone exerts its biological effects likely involves interaction with specific biological targets such as enzymes and receptors. The triazole ring facilitates hydrogen bonding and π-stacking interactions with these targets, enhancing binding affinity and specificity .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various triazole derivatives, including those similar to the compound . Results indicated that modifications in the thiophene substituent significantly influenced antibacterial potency against Escherichia coli and Pseudomonas aeruginosa .
- Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines revealed that compounds with similar structures exhibited IC50 values in the micromolar range, indicating potential for further development as anticancer agents .
Future Directions
Further research is necessary to fully elucidate the biological activity of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone. Key areas for future investigation include:
- In Vivo Studies : Assessing the pharmacokinetics and toxicity profiles in animal models.
- Structure-Activity Relationship (SAR) : Exploring how variations in structure affect biological activity.
- Mechanistic Studies : Detailed investigations into the molecular interactions with specific targets.
Q & A
Basic Research Questions
Q. How can the purity and structural integrity of this compound be verified during synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC or GC-MS to confirm purity (>98% as in ).
- NMR spectroscopy (1H, 13C) to validate the presence of key functional groups (e.g., azetidine, triazole, chlorothiophen) .
- X-ray crystallography to resolve ambiguities in stereochemistry or bond connectivity, as demonstrated in structurally similar triazole-azetidine hybrids (e.g., monoclinic crystal systems in ).
Q. What are the challenges in optimizing reaction conditions for introducing the 1,2,3-triazole moiety into the azetidine ring?
- Methodological Answer :
- Catalyst Selection : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation, ensuring minimal side reactions (e.g., competing Mannich reactions, as in ) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency, but residual solvent traces must be removed via vacuum drying to avoid interference in downstream assays .
Advanced Research Questions
Q. How can computational methods predict the binding modes of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or cytochrome P450) based on the triazole and chlorothiophen moieties’ electron-rich regions .
- DFT Studies : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites, as applied to similar triazole-containing compounds in .
Q. What strategies address contradictions in reported biological activity data (e.g., IC50 variability)?
- Methodological Answer :
- Assay Standardization : Use uniform cell lines (e.g., HepG2 or MCF-7, as in ) and control compounds (e.g., doxorubicin) to normalize activity measurements .
- Matrix Degradation Control : Stabilize organic compounds in biological assays via continuous cooling (4°C) to prevent degradation, addressing limitations noted in .
Q. How can researchers evaluate the compound’s metabolic stability in vitro?
- Methodological Answer :
- Microsomal Incubation : Use liver microsomes (human or rat) with NADPH cofactors to measure half-life (t1/2) and intrinsic clearance .
- LC-MS/MS Detection : Monitor parent compound depletion and metabolite formation (e.g., hydroxylation of the azetidine ring) .
Experimental Design & Limitations
Q. What are critical limitations in extrapolating in vitro results to in vivo models for this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
